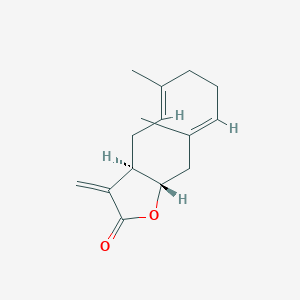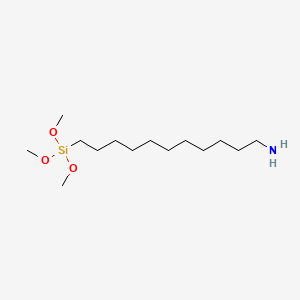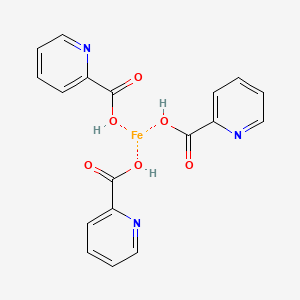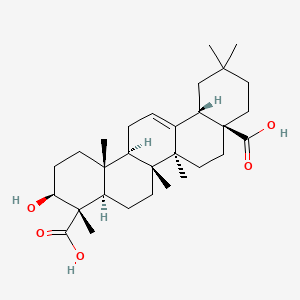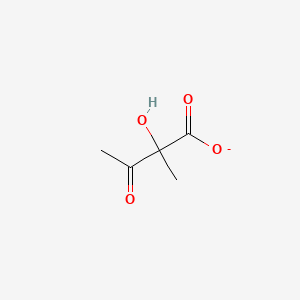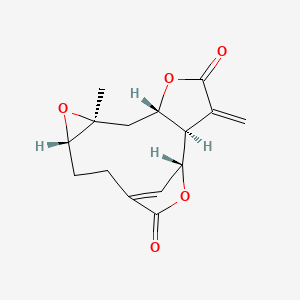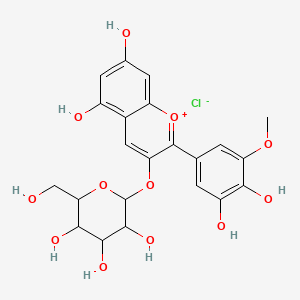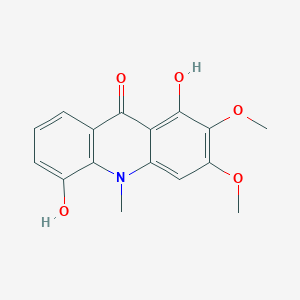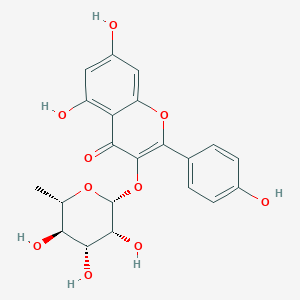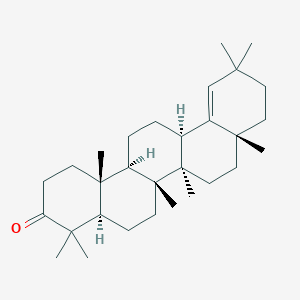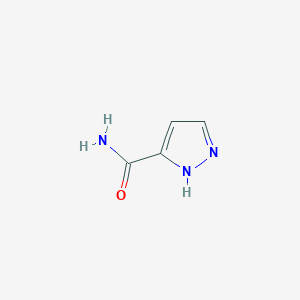
1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
1H-Pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1H-Pyrazole-3-carboxamide, also known as Pyrazole-3-carboxamide, has been found to interact with several targets. One of the primary targets is Factor XIa (FXIa) . FXIa is a major target for anticoagulant drug discovery due to its role in the coagulation cascade . Another target is the DNA molecule , where it has been shown to bind to the minor groove of DNA .
Mode of Action
The interaction of this compound with its targets leads to significant changes. For instance, when interacting with DNA, it binds to the minor groove, affecting the DNA conformation . This binding ability was determined by electronic absorption spectroscopy under physiological conditions .
Biochemical Pathways
The interaction of this compound with FXIa suggests that it affects the coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot, preventing excessive bleeding. By inhibiting FXIa, this compound can potentially disrupt this cascade, acting as an anticoagulant .
Pharmacokinetics
The compound’s molecular weight is reported to be111.1 Da , which is within the optimal range for oral bioavailability
Result of Action
The binding of this compound to DNA can lead to changes in the DNA’s conformation . This could potentially interfere with processes such as transcription and replication, leading to cellular effects. Furthermore, its interaction with FXIa could disrupt the coagulation cascade, potentially preventing clot formation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the type of solvent can affect the intermolecular interactions between pyrazole molecules, influencing their reactivity . Additionally, the compound’s interaction with DNA and its resulting effects can be influenced by the physiological conditions present .
Analyse Biochimique
Biochemical Properties
1H-pyrazole-3-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein glycation, which is a process that can lead to the formation of advanced glycation end-products (AGEs) associated with aging and diabetes . Additionally, this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins . The compound also interacts with DNA, forming stable complexes that can inhibit the replication of cancer cells .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . The compound also affects cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival . Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, such as COX and kinases, inhibiting their activity and preventing the synthesis of pro-inflammatory molecules . Additionally, this compound forms hydrogen bonds with DNA, stabilizing the DNA structure and inhibiting its replication . This interaction with DNA also leads to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s effects on cellular metabolism, such as reduced ATP production and increased oxidative stress, have been observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus at a certain dosage, beyond which no additional benefits are observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process results in the formation of water-soluble metabolites that are excreted in the urine . Additionally, this compound has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms involving organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, this compound binds to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation in specific tissues, such as the liver and kidneys, are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on cellular processes . In the cytoplasm, this compound interacts with enzymes and signaling proteins, modulating their activity and influencing cellular metabolism . In the nucleus, the compound binds to DNA and transcription factors, affecting gene expression and cell cycle regulation . Post-translational modifications, such as phosphorylation and acetylation, may also influence the subcellular localization and activity of this compound .
Méthodes De Préparation
The synthesis of 1H-pyrazole-3-carboxamide can be achieved through several methods:
Knorr Reaction: This involves the condensation of substituted hydrazines with 1,3-diketones or their derivatives.
1,3-Dipolar Cycloaddition: This method uses diazoalkanes or nitrile imines with olefins or alkynes.
One-Pot, Three-Component Procedure: This involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes.
Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carboxamide undergoes various chemical reactions:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:
Celecoxib: A nonsteroidal anti-inflammatory drug.
Rimonabant: An anti-obesity drug.
Sulfaphenazole: An antibacterial agent.
Propriétés
IUPAC Name |
1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYCHCAYYYRJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570380 | |
| Record name | 1H-Pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33064-36-7 | |
| Record name | 1H-Pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pyrazole-3-carboxamide interact with the cannabinoid receptors?
A1: Pyrazole-3-carboxamide derivatives, particularly those with 1,5-diaryl substitutions, have exhibited high binding affinities for cannabinoid receptors, primarily the CB1 subtype. [1, 2, 3, 7, 11, 12, 14, 15, 19, 20] These compounds act as antagonists or inverse agonists, blocking or reversing the effects of CB1 receptor agonists like (1R,3R,4R)-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol (CP55,940) and WIN55212-2 [(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone]. [2, 3, 7, 14, 19, 20]
Q2: What are the downstream effects of pyrazole-3-carboxamide binding to CB1 receptors?
A2: Binding of pyrazole-3-carboxamide derivatives to CB1 receptors can lead to various downstream effects, including:
Q3: Can pyrazole-3-carboxamide derivatives modulate glutamate release?
A3: Research suggests that these compounds can modulate glutamate release through both CB1-dependent and CB1-independent mechanisms. While CB1 receptor antagonists can partially or fully prevent the inhibitory effects of cannabinoid agonists on glutamate release, some effects persist even in CB1 knockout mice, suggesting the involvement of non-CB1, CB1-like receptors. [8]
Q4: Can pyrazole-3-carboxamide derivatives trigger intracellular calcium release?
A4: One study demonstrated that a specific derivative, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), can stimulate intracellular calcium release from endoplasmic reticulum stores. [2] This effect was observed to be CB1 receptor-dependent and involved the inositol triphosphate (IP3) signaling pathway. [2]
Q5: How do structural modifications of pyrazole-3-carboxamide impact its activity?
A5: SAR studies have revealed that specific structural elements significantly influence the activity, potency, and selectivity of pyrazole-3-carboxamide derivatives: [4, 10, 11, 12, 21]
Q6: Are there specific structural features related to inverse agonism at CB1 receptors?
A6: Studies suggest that a hydrogen bond interaction between the C3 substituent of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) and the lysine residue at position 3.28(192) of the CB1 receptor contributes to its inverse agonism. [21] Derivatives lacking this hydrogen bonding potential tend to act as neutral antagonists. [21]
Q7: Are there structural modifications that improve metabolic stability?
A7: Replacing the N-piperidinyl ring with a 4-(4-cyanotetrahydro-2H-pyranyl) or 1-cyanocyclohexyl ring can increase metabolic stability while potentially maintaining high affinity for CB1 receptors. [11]
Q8: How are pyrazole-3-carboxamide derivatives metabolized?
A8: In vitro studies using rat liver microsomes indicate that metabolism primarily involves modifications on the terminal group of the 3-substituent. [1] These modifications include hydroxylation, hydroxylation followed by dehydration, or a combination of both. [1]
Q9: What in vitro and in vivo models have been used to assess the efficacy of pyrazole-3-carboxamide derivatives?
A9: Various in vitro and in vivo models have been employed, including:
Q10: What is known about the toxicology and safety profile of pyrazole-3-carboxamide derivatives?
A10: The available research does not provide comprehensive toxicological data for this compound class. It is essential to conduct thorough preclinical safety assessments before clinical trials to determine potential adverse effects and establish a safety profile.
Q11: What are some promising areas for future research on pyrazole-3-carboxamide?
A11: Future research could focus on:
Q12: What analytical techniques have been used to characterize pyrazole-3-carboxamide derivatives?
A12: Various analytical techniques are employed, including:
Q13: What is known about the environmental impact of pyrazole-3-carboxamide?
A13: The provided research primarily focuses on the pharmacological and biochemical aspects of pyrazole-3-carboxamide derivatives. Limited information is available regarding their environmental impact and degradation. Further research is needed to assess potential ecotoxicological effects and develop strategies for mitigating negative environmental impacts.
Q14: What are the implications of the dual role of the CB1 receptor's second extracellular loop?
A14: The second extracellular loop (EC2) of the CB1 receptor plays a dual role in both ligand binding and receptor trafficking. [10] Mutations within EC2 can disrupt ligand binding, G protein coupling activity, and receptor localization. This highlights the complexity of CB1 receptor pharmacology and emphasizes the importance of considering both ligand binding and receptor trafficking when developing new CB1-targeting drugs.
Q15: Are there cross-disciplinary applications for pyrazole-3-carboxamide derivatives?
A15: While the available research primarily focuses on the pharmaceutical applications of pyrazole-3-carboxamide derivatives, their structural versatility and diverse biological activities could potentially lead to cross-disciplinary applications in areas such as materials science, agrochemicals, and environmental remediation.
Q16: What are some key milestones in the research of pyrazole-3-carboxamide derivatives?
A16: Key milestones include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


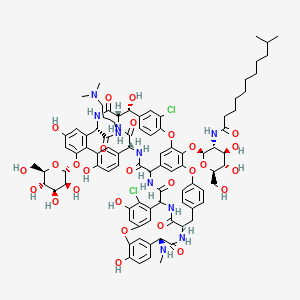

![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B1256451.png)
